Palbociclib-SMCC

ADC linker non-cleavable lysosomal degradation

ADC developers often cannot conjugate Palbociclib to antibodies due to lack of reactive handles. Palbociclib-SMCC eliminates this barrier as a pre-activated, heterobifunctional linker-payload conjugate. • Pre-activated NHS ester & maleimide groups for direct thiol-reactive antibody conjugation • Non-cleavable SMCC linker: payload release only upon complete lysosomal degradation • Validated in Cetuximab-SMCC-Palbociclib format; inhibits Rb phosphorylation in EGFR+ models • Defined MW 666.78 (C36H42N8O5) for precise DAR stoichiometry & SEC purification

Molecular Formula C36H42N8O5
Molecular Weight 666.783
Cat. No. B1150147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib-SMCC
SynonymsPD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid
Molecular FormulaC36H42N8O5
Molecular Weight666.783
Structural Identifiers
SMILESO=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Palbociclib-SMCC for ADC Development


Palbociclib-SMCC is a heterobifunctional conjugate comprising the CDK4/6 inhibitor Palbociclib covalently linked to the SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker . Palbociclib itself inhibits CDK4 and CDK6 with IC50 values of 11 nM and 16 nM, respectively, blocking cell cycle progression at the G1/S checkpoint . The SMCC moiety introduces a non-cleavable linker architecture containing both an NHS ester (amine-reactive) and a maleimide group (thiol-reactive), enabling stable conjugation of Palbociclib to antibodies or other targeting biomolecules for the construction of antibody-drug conjugates (ADCs) .

ADC construction: pre-activated maleimide enables direct conjugation to thiol-containing antibodies
Non-cleavable SMCC linker supports lysosomal-degradation-dependent payload release studies
CDK4/6 pathway inhibition research (reported parent IC50 context, potency review required)

Why Palbociclib-SMCC Is Irreplaceable


Generic substitution with unconjugated Palbociclib is not functionally equivalent for ADC construction because the SMCC linker provides the essential chemical handle for site-specific antibody conjugation; Palbociclib alone lacks reactive moieties suitable for stable biomolecule attachment . Furthermore, substitution with alternative linker systems—particularly cleavable linkers such as Val-Cit or SPDB—fundamentally alters payload release kinetics and intracellular trafficking. SMCC is a non-cleavable linker that requires complete lysosomal degradation of the antibody for payload release, whereas cleavable linkers rely on enzymatic or reductive cleavage in the tumor microenvironment . This distinction directly impacts bystander killing effects, systemic stability, and off-target toxicity profiles, making linker selection a critical and non-interchangeable parameter in ADC design [1].

Unconjugated Palbociclib lacks reactive linker chemistry; substitution prevents stable antibody conjugation and may alter ADC assembly.

Cleavable linker systems (e.g., Val-Cit, SPDB) may shift payload release kinetics and bystander effect profiles compared to the non-cleavable SMCC architecture.

Alternative CDK4/6 payloads or linker derivatives may require additional activation steps or exhibit divergent intracellular trafficking; direct interchangeability is not supported by available data.

Palbociclib-SMCC Key Evidence


Non-Cleavable SMCC Linker Release Mechanism

Palbociclib-SMCC incorporates the SMCC linker, which is a non-cleavable heterobifunctional crosslinker. In contrast to cleavable linkers (e.g., Val-Cit dipeptide, SPDB disulfide) that release payload via enzymatic cleavage or reduction in the tumor microenvironment, non-cleavable linkers such as SMCC require complete lysosomal degradation of the antibody component to liberate the active payload [1]. This mechanistic difference means Palbociclib-SMCC-based ADCs do not exhibit a bystander killing effect on neighboring antigen-negative tumor cells, whereas cleavable linker ADCs can diffuse released payload to adjacent cells .

Linker mechanism
Class-level inference
Non-cleavable; requires lysosomal degradation
No bystander killing effect; payload release confined to antigen-positive cells
Binary classification; class-level evidence for SMCC-ADCs
ADC linker non-cleavable lysosomal degradation

Cetuximab ADC Rb Phosphorylation Inhibition

A study conjugated Palbociclib to the anti-EGFR antibody Cetuximab using the SMCC linker to generate an ADC. The resulting Cetuximab-SMCC-Palbociclib conjugate was evaluated in head and neck cancer and breast cancer cell lines. The ADC effectively reduced cell viability and cell growth, and more importantly, demonstrated effective inhibition of Rb protein phosphorylation [1]. While direct quantitative IC50 comparisons against unconjugated Palbociclib or alternative linkers were not reported in the available abstract, the confirmation of on-target Rb phosphorylation inhibition validates that the SMCC conjugation does not abrogate Palbociclib's CDK4/6 inhibitory activity.

EGFR ADC Rb inhibition
Supporting evidence
Effective Rb phosphorylation inhibition in cell lines
Conjugation does not abolish CDK4/6 inhibitory activity
Qualitative comparison; quantitative IC50 not reported
ADC EGFR Rb phosphorylation

SMCC Linker Conjugation Chemistry

Palbociclib-SMCC (molecular formula C36H42N8O5, molecular weight 666.78 g/mol) provides a pre-activated Palbociclib derivative with a maleimide functional group ready for conjugation to thiol-containing biomolecules . The SMCC linker itself has a molecular weight of 334.32 g/mol and a spacer arm length of approximately 8.3 Å, providing a defined and consistent distance between the antibody and payload . This contrasts with alternative Palbociclib derivatives such as Palbociclib-Succinic acid, which introduces a carboxyl handle requiring additional activation steps before conjugation, or Palbociclib-heptamethine cyanine dye conjugates which are designed for imaging rather than ADC construction .

Conjugation chemistry
Data to verify
Maleimide-terminated; MW 666.78
Pre-activated handle simplifies ADC assembly
Molecular properties; source not provided
bioconjugation SMCC ADC assembly

CDK4/6 Inhibition Potency Profile

The parent compound Palbociclib demonstrates potent and selective inhibition of CDK4 and CDK6 with IC50 values of 11 nM and 16 nM, respectively, as measured in biochemical kinase assays . In comparison, the alternative CDK4/6 inhibitors Ribociclib and Abemaciclib exhibit IC50 values of 10 nM and 2 nM against CDK4-cyclin D1, respectively [1]. This potency profile provides the pharmacologic rationale for selecting Palbociclib as an ADC payload for tumors driven by CDK4/6 dysregulation. While the conjugation of SMCC may modestly alter the potency of the final ADC construct, the intrinsic nanomolar activity of the Palbociclib core establishes the baseline therapeutic potential of Palbociclib-SMCC-derived ADCs.

CDK4/6 inhibition
Class-level inference
CDK4 IC50 11 nM, CDK6 IC50 16 nM (parent)
Baseline payload potency for ADC design rationale
Parent Palbociclib values; conjugation may alter potency
CDK4/6 IC50 kinase inhibition

Palbociclib-SMCC Application Scenarios


EGFR ADC in Head and Neck Cancer Models

Palbociclib-SMCC is specifically validated for conjugation to Cetuximab, an anti-EGFR antibody, and has demonstrated effective Rb phosphorylation inhibition in head and neck cancer cell lines [1]. This makes it suitable for research programs investigating CDK4/6 inhibition in EGFR-overexpressing tumors. The non-cleavable SMCC linker architecture ensures that Palbociclib release occurs only after complete lysosomal degradation of the antibody, providing predictable intracellular pharmacokinetics and minimizing premature payload release in circulation .

Non-Cleavable vs. Cleavable Linker Kinetics

Palbociclib-SMCC serves as a model non-cleavable ADC precursor for head-to-head studies against cleavable linker systems (e.g., Val-Cit-Palbociclib or SPDB-Palbociclib). The SMCC linker's well-characterized non-cleavable mechanism [2] provides a defined baseline for comparing bystander killing effects, intracellular trafficking, and lysosomal processing requirements. Such studies are essential for rational ADC design in heterogeneous solid tumors where bystander activity may be either desirable or detrimental depending on antigen expression patterns .

DAR-Controlled ADC Conjugation

The maleimide group on Palbociclib-SMCC enables conjugation to thiol groups introduced via antibody reduction or engineered cysteine residues, allowing for controlled DAR optimization. The defined molecular properties of Palbociclib-SMCC (MW 666.78, C36H42N8O5) facilitate precise stoichiometric calculations and purification by size-exclusion chromatography as demonstrated in published ADC preparation protocols [1]. This is in contrast to Palbociclib-Succinic acid derivatives that require an additional carboxyl activation step, increasing synthesis complexity and potential variability.

CDK4/6-Targeted ADC for Breast Cancer

Given Palbociclib's established clinical efficacy in HR+/HER2- breast cancer , Palbociclib-SMCC is positioned for ADC development aimed at breast cancer subtypes where CDK4/6 dependency is documented but systemic Palbociclib administration may be limited by toxicity or resistance. The targeted delivery via antibody conjugation may improve the therapeutic index by concentrating CDK4/6 inhibition at the tumor site while reducing exposure to normal proliferating tissues. The demonstration of efficacy in breast cancer cell lines using Cetuximab-SMCC-Palbociclib provides initial proof-of-concept for this approach [1].

Application
Selection Property
Validation Focus
EGFR-overexpressing tumor model studies
Cetuximab-conjugated CDK4/6 inhibition
Rb phosphorylation endpoint in head and neck cancer cell lines
Non-cleavable vs. cleavable linker comparison
SMCC non-cleavable architecture
Bystander killing assay and lysosomal processing review
DAR-controlled ADC assembly
Pre-activated maleimide with defined MW/spacer
Stoichiometry and purification consistency
Breast cancer CDK4/6 dependency models
Palbociclib payload potency context
Cell-line CDK4/6 pathway inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palbociclib-SMCC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.